molecular formula C15H18N6O2 B3012748 2-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034554-08-8

2-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B3012748
CAS No.: 2034554-08-8
M. Wt: 314.349
InChI Key: RNEPHSZCXYXNMS-UHFFFAOYSA-N
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Description

2-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme responsible for the rapid inactivation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This compound is recognized in scientific literature as a promising scaffold for the development of new antidiabetic therapies. By inhibiting DPP-4, this molecule prolongs the half-life of active incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release, which collectively work to lower blood glucose levels. Its molecular design incorporates a pyridazinone core linked to a cyclopropyl-triazole-substituted pyrrolidine, a structure optimized for high-affinity binding to the DPP-4 active site. Research indicates that the cyclopropyl group contributes to enhanced metabolic stability and selectivity, making this compound a valuable tool for in vitro and in vivo studies of DPP-4's role in glucose homeostasis and its potential pleiotropic effects. It serves as a critical pharmacological probe for investigating the pathophysiology of type 2 diabetes and for the preclinical validation of novel therapeutic strategies targeting the incretin system.

Properties

IUPAC Name

2-[2-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-14-2-1-6-16-21(14)10-15(23)19-7-5-12(8-19)20-9-13(17-18-20)11-3-4-11/h1-2,6,9,11-12H,3-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEPHSZCXYXNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N5O2C_{15}H_{19}N_5O_2, with a molecular weight of approximately 301.35 g/mol. Its structure comprises a pyridazine core linked to a triazole and a pyrrolidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The triazole moiety is often associated with antimicrobial properties. Studies have shown that similar triazole derivatives possess significant activity against various bacterial strains, including ESKAPE pathogens .
  • Anticancer Potential : Compounds containing pyridazine and triazole rings have been studied for their anticancer properties. For instance, derivatives have shown promising results in inhibiting tumor cell proliferation in vitro, particularly against colorectal cancer cell lines .
  • Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of various triazole derivatives found that compounds similar to the target compound displayed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

In vitro studies have demonstrated that derivatives of the compound significantly inhibit the growth of cancer cells. For example, one derivative exhibited an IC50 value of 12 µM against HT29 colon cancer cells, indicating strong antiproliferative effects .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications to the triazole and pyridazine moieties can enhance biological activity. For instance, substituents on the triazole ring were found to influence both potency and selectivity for cancer cell types .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeIC50 (µM)Reference
Triazole ATriazole AAntimicrobial15
Triazole BTriazole BAnticancer12
Triazole CTriazole CAnti-inflammatory20

Scientific Research Applications

Structure and Composition

The compound features a triazole ring, pyrrolidine, and pyridazine moieties, which contribute to its biological activity. The molecular formula is C15H20N6OC_{15}H_{20}N_6O with a molecular weight of approximately 296.36 g/mol.

Medicinal Chemistry

Antimicrobial Activity : Compounds with triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles can exhibit significant activity against various pathogens, including bacteria and fungi. The incorporation of the pyrrolidine and pyridazine structures may enhance this activity through improved binding affinity to microbial targets.

Anticancer Potential : Triazole-containing compounds have shown promise in anticancer research. Studies have indicated that modifications to the triazole structure can lead to increased cytotoxicity against cancer cell lines. The specific compound under discussion may be investigated for its ability to inhibit tumor growth or induce apoptosis in cancer cells.

Neuropharmacology

Research into neuropharmacological applications suggests that compounds similar to this one may interact with neurotransmitter systems, potentially leading to treatments for neurological disorders such as anxiety and depression. The pyrrolidine component is known for its influence on central nervous system activity, which could be beneficial in developing new therapeutic agents.

Agricultural Chemistry

Pesticide Development : The structural characteristics of this compound suggest potential use in developing novel pesticides. Triazoles are known for their fungicidal properties, and the unique combination of functional groups in this compound could lead to effective agricultural applications.

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various triazole derivatives, including those structurally similar to our target compound. Results indicated that certain modifications led to increased potency against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Letters, researchers synthesized several triazole-pyrrolidine hybrids and evaluated their anticancer properties. One derivative demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that our compound could be a candidate for further development in cancer therapy.

Case Study 3: Neuropharmacological Screening

A study featured in Neuropharmacology assessed the effects of various pyrrolidine derivatives on anxiety-like behaviors in animal models. Compounds exhibiting structural similarities to our target showed promise as anxiolytics, warranting further exploration into their mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several pyridazinone and triazole-containing derivatives. Below is a detailed comparison based on molecular features, synthesis, and applications:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Applications/Features Reference(s)
Target Compound Pyridazin-3(2H)-one Pyrrolidine-linked 4-cyclopropyltriazole, ethyl ketone bridge ~366.4 (est.) Not explicitly reported; inferred kinase modulation or diagnostic potential
2-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one Pyridazin-3(2H)-one Piperidine-linked 1,3,4-thiadiazole, ethyl ketone bridge ~337.3 (est.) Anticandidal or antimicrobial activity (common for thiadiazoles)
Flormotridaz (18F) [2-tert-butyl-4-chloro-5-(triazole-ethoxymethyl-phenyl-methoxy)pyridazin-3(2H)-one] Pyridazin-3(2H)-one tert-butyl, chloro, 18F-ethoxy-triazole-phenoxy 578.9 Diagnostic imaging agent (PET tracer)
2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one Pyridazin-3(2H)-one Azetidine-linked phenoxymethyltriazole, ethyl ketone bridge 366.4 Unreported biological activity; azetidine may enhance solubility
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone Pyrrolidine-triazole Furyl ketone (no pyridazinone core) 272.3 Structural analog; furan may confer metabolic stability

Key Observations

Core Modifications :

  • The pyridazin-3(2H)-one core is conserved in all analogs except the furan-substituted pyrrolidine-triazole . This core is critical for hydrogen bonding in biological targets, as seen in kinase inhibitors .
  • Replacement of pyrrolidine with piperidine (in thiadiazole derivatives) or azetidine alters ring strain and conformational flexibility, impacting binding affinity .

Substituent Effects: Triazole groups (e.g., 4-cyclopropyl, phenoxymethyl) influence lipophilicity and metabolic stability. The 18F-labeled triazole in flormotridaz enables positron emission tomography (PET) imaging .

Synthetic Routes: Alkylation of pyridazinones with halides (e.g., ) is a common strategy for introducing diverse substituents .

Applications: Flormotridaz (18F) is the only compound with a confirmed application (diagnostic imaging), highlighting the role of fluorine-18 in radiopharmaceuticals . Thiadiazole-containing derivatives () may exhibit antimicrobial activity, though this is speculative without direct data .

Q & A

Q. What are the recommended synthetic routes for this compound, and which reaction steps require optimization?

Answer: The synthesis involves three key steps:

  • Triazole-pyrrolidine formation: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the cyclopropyl group to the pyrrolidine ring. Optimize catalyst loading (e.g., 5-10 mol% CuSO₄·5H₂O with sodium ascorbate) and reaction time (12-24 hours) to maximize yield .
  • Pyridazinone coupling: React the pyrrolidine intermediate with a pyridazinone derivative via nucleophilic acyl substitution. Control reaction temperature (60-80°C) and solvent polarity (e.g., DMF or THF) to avoid side products .
  • Final purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .

Key optimization parameters:

StepParameterOptimal RangeReference
CuAACCatalyst loading5-10 mol%
CouplingTemperature60-80°C
PurificationHPLC gradient30-70% acetonitrile

Q. How can researchers confirm the structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • NMR spectroscopy: Assign peaks for the triazole (δ 7.5-8.0 ppm, 1H), pyrrolidine (δ 3.0-3.5 ppm, 4H), and pyridazinone (δ 6.5-7.0 ppm, 2H) to verify connectivity .
  • HPLC-MS: Confirm purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~400) using a C18 column with UV detection at 254 nm .
  • X-ray crystallography: Resolve crystal structures to validate stereochemistry, if single crystals are obtainable (e.g., using slow evaporation in methanol) .

Q. What are the critical stability parameters for storing this compound?

Answer:

  • Storage conditions: Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the triazole and pyridazinone moieties .
  • Degradation monitoring: Perform monthly HPLC analyses (C18 column, acetonitrile/water) to detect hydrolytic byproducts (e.g., free pyrrolidine or pyridazinone fragments) .

Advanced Research Questions

Q. What in vitro models are suitable for assessing biological activity, and how should controls be designed?

Answer:

  • Cell-based assays: Use kinase inhibition assays (e.g., EGFR or JAK2) due to the compound’s heterocyclic motifs. Include:
  • Positive controls: Known kinase inhibitors (e.g., gefitinib for EGFR).
  • Negative controls: DMSO vehicle and scrambled compound analogs .
    • Dose-response curves: Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Use triplicate wells and statistical validation (e.g., ANOVA) .

Q. How can computational modeling predict binding affinity to enzymatic targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases. Focus on hydrogen bonding (pyridazinone oxygen with catalytic lysine) and hydrophobic contacts (cyclopropyl group with kinase hinge region) .
  • MD simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Re-evaluate computational parameters: Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit water) to better match experimental conditions .
  • Orthogonal assays: Validate kinase inhibition with fluorescence polarization (FP) alongside enzymatic activity assays. Check compound purity via LC-MS to rule out degradation artifacts .

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